molecular formula C12H19NO4 B066072 (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate CAS No. 159622-09-0

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

Cat. No.: B066072
CAS No.: 159622-09-0
M. Wt: 241.28 g/mol
InChI Key: MMSKTMKTGVHMAV-PRHODGIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques : Utilizing trichloroisocyanuric acid for the Hofmann rearrangement, this compound can be synthesized with tolerance to various functional groups, such as vinyl and cyclopropyl (Crane et al., 2011).

  • Pharmaceutical Applications : It is a crucial pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors. Over a dozen drugs under development exploit the special properties of this highly sterically constrained tailor-made amino acid (Sato et al., 2016).

  • Enantioselective Synthesis : This compound is synthesized with high optical purity via palladium-catalyzed amide coupling, important for creating specific isomers in macrocyclic azole peptides (Magata et al., 2017).

  • Peptidomimetic Synthesis : Efficient synthesis of diastereomers of this compound is possible, making it a useful tool for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

  • Chiral Synthesis : The asymmetric synthesis of this compound is of high pharmaceutical importance, and various methods have been developed for its preparation, emphasizing scalability and practicality (Kawashima et al., 2015).

  • Building Blocks for HCV Inhibitors : This compound and its derivatives are common building blocks in preparations of potent HCV NS3 protease inhibitors, demonstrating its significance in antiviral drug development (Lou et al., 2013).

  • Molecular Structure Analysis : The molecular structure of related cyclopropane derivatives provides insight into conformational aspects important for drug design (Cetina et al., 2003).

  • Biocatalytic Synthesis : Esterase from Bacillus subtilis has been used for the asymmetric synthesis of derivatives of this compound, highlighting a potential for industrial-scale production (Kawabata et al., 2021).

  • Cyclopropane Analogues : Research on analogues of this compound demonstrates its versatility in creating geometrically constrained bicyclic peptidomimetics, significant for drug research (Davies et al., 2003).

Properties

IUPAC Name

methyl (1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15)/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSKTMKTGVHMAV-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439656
Record name Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159622-09-0
Record name Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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